molecular formula C11H12FN3 B065159 3-Fluoro-4-(piperazin-1-yl)benzonitrile CAS No. 182181-38-0

3-Fluoro-4-(piperazin-1-yl)benzonitrile

Cat. No. B065159
M. Wt: 205.23 g/mol
InChI Key: VMOBEAUQUPPPON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions of phenacyl bromides with hetero arylpiperazine, followed by reduction and fluorination steps. For instance, a series of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives were synthesized through this method, showing potent antimicrobial activity against various bacterial strains (Mishra & Chundawat, 2019).

Molecular Structure Analysis

The molecular structure of similar compounds reveals varying conformational and intermolecular interactions. For example, 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines exhibit different intermolecular interactions despite having very similar molecular conformations, highlighting the impact of different substituents on the compound's overall structure (Mahesha et al., 2019).

Chemical Reactions and Properties

Chemical reactions of these compounds can involve various processes like fluorination, which is crucial for modifying their chemical properties and enhancing biological activity. The synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine via electrophilic fluorination demonstrates the role of fluorination in developing compounds for imaging dopamine D4 receptors (Eskola et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. For example, the crystal structure of related compounds can reveal the presence of weak intermolecular interactions and provide insights into their solid-state behavior (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are critical for the compound's potential applications. The synthesis and evaluation of new urea and thiourea derivatives of piperazine doped with febuxostat, demonstrating antiviral and antimicrobial activities, exemplify the chemical versatility and potential utility of these compounds in pharmaceutical research (Reddy et al., 2013).

Scientific Research Applications

  • Synthesis of Spiro[cyclohex-1,1‘-isobenzofuranyl] Dopamine Receptor Antagonist : This study presents syntheses of CNS agents, including compounds related to 3-Fluoro-4-(piperazin-1-yl)benzonitrile, with potential applications as dopamine receptor antagonists (Urban et al., 1999).

  • Anti-TMV and Antimicrobial Activities of Piperazine Derivatives : Research on new urea and thiourea derivatives of piperazine doped with Febuxostat, including compounds structurally similar to 3-Fluoro-4-(piperazin-1-yl)benzonitrile, shows potential antiviral and antimicrobial activities (Reddy et al., 2013).

  • Syntheses of Novel Ciprofloxacin Derivatives : The reaction of ciprofloxacin with various agents to form piperazine-substituted derivatives, resembling 3-Fluoro-4-(piperazin-1-yl)benzonitrile, is studied for potential pharmaceutical applications (Yadav & Joshi, 2008).

  • Luminescent Properties of Naphthalimides with Piperazine Substituent : This research investigates novel piperazine substituted naphthalimide compounds, related to 3-Fluoro-4-(piperazin-1-yl)benzonitrile, for their luminescent properties and photo-induced electron transfer, suggesting potential applications in material science (Gan et al., 2003).

  • Inhibitors of HIV-1 Attachment : A study on indole-based derivatives, including 4-Fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, which are structurally related to 3-Fluoro-4-(piperazin-1-yl)benzonitrile, reveals their potential as potent inhibitors of HIV-1 attachment (Wang et al., 2009).

  • Fluorinated Piperazinyl Substituted Quinazolines as Antibacterial Agents : This research synthesizes fluorinated piperazine and benzonitrile/nicotinonitrile fused quinazoline derivatives, similar to 3-Fluoro-4-(piperazin-1-yl)benzonitrile, for potential antibacterial applications (Patel et al., 2020).

properties

IUPAC Name

3-fluoro-4-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOBEAUQUPPPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344348
Record name 3-Fluoro-4-piperazin-1-yl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(piperazin-1-yl)benzonitrile

CAS RN

182181-38-0
Record name 3-Fluoro-4-piperazin-1-yl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182181-38-0
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Synthesis routes and methods I

Procedure details

A solution of 4-chloro-3-fluoro-benzonitrile (236 mg, 1.52 mmoles), piperazine (784 mg, 9.1 mmoles) and potassium carbonate (276 mg, 2 mmoles) in acetonitrile (5 mL) was heated to 100° C. overnight. The mixture was cooled and filtered, and the filtrate was concentrated under reduced pressure. The crude residue was purified by column chromatography (silica gel, 0-5% 2N methanolic ammonia in DCM) to provide the title compound. MS(APCI+) m/z 206 (M+H)+.
Quantity
236 mg
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reactant
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784 mg
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reactant
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276 mg
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reactant
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Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3,4-Difluorobenzonitrile (2.0 g, 14.3 mmol) and piperazine (6.19 g, 71.8 mmol) were dissolved in N,N-dimethylacetamide (10 mL) and the solution was heated to 120° C. for 1.5 h. The reaction mixture was cooled to room temperature, diluted with water, and extracted with EtOAc. The combined extracts were washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to get 3-fluoro-4-(piperazin-1-yl)benzonitrile (2.8 g, yield 95%), which was carried through without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.69-7.65 (dd, J=13.6 Hz, 2.0 Hz, 1H), 7.56-7.53 (dd, J=8.5 Hz, 1.8 Hz, 1H), 7.12-7.07 (d, J=8.7 Hz, 1H), 3.08-3.05 (m, 4H), 2.83-2.80 (m, 4H). MS (ESI) m/z: Calculated for C11H12FN3: 205.10. found: 205.9 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W You, J Pang - Biomedical Chromatography, 2021 - Wiley Online Library
CC‐92480 is a cereblon E3 ubiquitin ligase modulating drug with potent antimyeloma activity. In this study, we developed a sensitive UHPLC–MS/MS method for the determination of …
JD Hansen, M Correa, MA Nagy… - Journal of medicinal …, 2020 - ACS Publications
Many patients with multiple myeloma (MM) initially respond to treatment with modern combination regimens including immunomodulatory agents (lenalidomide and pomalidomide) and …
Number of citations: 121 pubs.acs.org
LD Tunney - 2022 - era.library.ualberta.ca
Meteorites are the most primitive materials in the solar system and can provide important information about the early earth, planetary processes, and possibly yield insights to the …
Number of citations: 2 era.library.ualberta.ca
LD Tunney, PJA Hill, CDK Herd… - … & Planetary Science, 2022 - Wiley Online Library
Soluble organic matter analyses of astromaterials can provide valuable information on the chemistry of our solar system and the processes that occur within it. The surface of the Earth, …
Number of citations: 3 onlinelibrary.wiley.com

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